molecular formula C18H21NO7 B12626406 (3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate CAS No. 918949-31-2

(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate

Cat. No.: B12626406
CAS No.: 918949-31-2
M. Wt: 363.4 g/mol
InChI Key: VNYGEPJPUACEEG-IXDOHACOSA-N
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Description

(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes a piperidine ring, benzyl group, and multiple acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a piperidine derivative with benzyl chloride, followed by the introduction of acetate groups through esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the acetate groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate
  • 5-Amino-pyrazoles
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

918949-31-2

Molecular Formula

C18H21NO7

Molecular Weight

363.4 g/mol

IUPAC Name

[(3R,4S,5R)-4,5-diacetyloxy-1-benzyl-6-oxopiperidin-3-yl] acetate

InChI

InChI=1S/C18H21NO7/c1-11(20)24-15-10-19(9-14-7-5-4-6-8-14)18(23)17(26-13(3)22)16(15)25-12(2)21/h4-8,15-17H,9-10H2,1-3H3/t15-,16+,17-/m1/s1

InChI Key

VNYGEPJPUACEEG-IXDOHACOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CN(C(=O)[C@@H]([C@H]1OC(=O)C)OC(=O)C)CC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1CN(C(=O)C(C1OC(=O)C)OC(=O)C)CC2=CC=CC=C2

Origin of Product

United States

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